molecular formula C6H13NOS B2495650 n,n-Dimethyl-3-(methylsulfanyl)propanamide CAS No. 1343884-98-9

n,n-Dimethyl-3-(methylsulfanyl)propanamide

Cat. No.: B2495650
CAS No.: 1343884-98-9
M. Wt: 147.24
InChI Key: BCXVNRSWSDSJET-UHFFFAOYSA-N
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Description

n,n-Dimethyl-3-(methylsulfanyl)propanamide is an organic compound with the molecular formula C6H13NOS and a molecular weight of 147.24 g/mol It is characterized by the presence of a dimethylamino group and a methylsulfanyl group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n,n-Dimethyl-3-(methylsulfanyl)propanamide typically involves the reaction of 3-(methylsulfanyl)propanoic acid with dimethylamine. The reaction is carried out under controlled conditions, often using a dehydrating agent to facilitate the formation of the amide bond . The reaction can be represented as follows:

3-(methylsulfanyl)propanoic acid+dimethylamineThis compound+water\text{3-(methylsulfanyl)propanoic acid} + \text{dimethylamine} \rightarrow \text{this compound} + \text{water} 3-(methylsulfanyl)propanoic acid+dimethylamine→this compound+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

n,n-Dimethyl-3-(methylsulfanyl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

n,n-Dimethyl-3-(methylsulfanyl)propanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of n,n-Dimethyl-3-(methylsulfanyl)propanamide involves its interaction with specific molecular targets. The dimethylamino group can form hydrogen bonds with biological molecules, while the methylsulfanyl group can participate in redox reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • n,n-Dimethyl-3-(methylthio)propanamide
  • n,n-Dimethyl-3-(ethylsulfanyl)propanamide
  • n,n-Dimethyl-3-(methylsulfinyl)propanamide

Uniqueness

n,n-Dimethyl-3-(methylsulfanyl)propanamide is unique due to the presence of both a dimethylamino group and a methylsulfanyl group. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

N,N-dimethyl-3-methylsulfanylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NOS/c1-7(2)6(8)4-5-9-3/h4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCXVNRSWSDSJET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CCSC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1343884-98-9
Record name N,N-dimethyl-3-(methylsulfanyl)propanamide
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